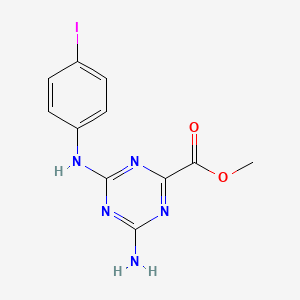

![molecular formula C9H13NO4 B3025957 Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- CAS No. 148433-21-0](/img/structure/B3025957.png)

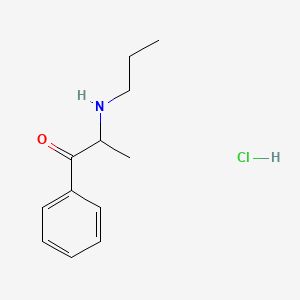

Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Overview

Description

“Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-” is a chemical compound with the molecular formula C9H13NO4 . It is also known as 3-Hydroxy-N-[(3S)-2-oxotetrahydro-3-furanyl]pentanamide . This compound is also referred to as N-3-oxo-pentanoyl-L-Homoserine lactone.

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanamide group attached to a 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- group . The average mass of the molecule is approximately 201.220 Da .Chemical Reactions Analysis

The specific chemical reactions involving “Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-” are not provided in the search results. For detailed information on the chemical reactions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of -1.47 . For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases .Scientific Research Applications

Neuropeptide Applications in Anxiety and Social Disorders

Research has highlighted the significant role of neuropeptides such as oxytocin in modulating anxiety, stress, and social behavior disorders. Studies have shown that oxytocin exhibits anxiolytic properties, suggesting its potential therapeutic use in treating conditions like generalized anxiety disorder, social anxiety disorder, and various other psychopathologies associated with anxiety and social dysfunctions. The regulatory capacity of oxytocin in fine-tuning general and social anxiety-related behaviors presents a promising avenue for clinical applications, underlining the importance of understanding the neurochemical pathways influenced by compounds similar to "Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-" (Neumann & Slattery, 2016).

Pharmacological Significance of Heterocyclic Compounds

Heterocyclic compounds, which include structures similar to "Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-," play a critical role in the pharmaceutical industry due to their diverse biological activities. The pharmacology of 2-oxo-3-cyanopyridine derivatives, for instance, demonstrates the potential for anticancer, antibacterial, antifungal, and sedative applications among others. The high reactivity of these scaffolds makes them valuable as chemical intermediates in organic synthesis, indicating the broad utility of pentanamide derivatives in developing novel therapeutic agents (Ghosh et al., 2015).

Role in Ion Transport and Cellular Physiology

Studies on pendrin, a Cl-/I-/HCO3- exchanger crucial for blood pressure and airway function, have highlighted the effect of known inhibitors of ion transport on its activity. This research underscores the potential of targeting ion transport mechanisms for treating hypertensive states and respiratory distress, suggesting that derivatives of "Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-" could be explored for similar modulatory effects on ion exchange processes (Bernardinelli et al., 2016).

properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRBQXWVQAXYJP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

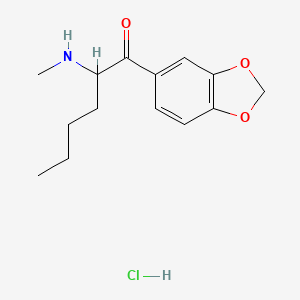

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

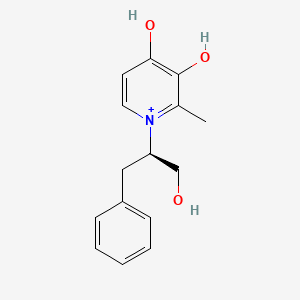

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

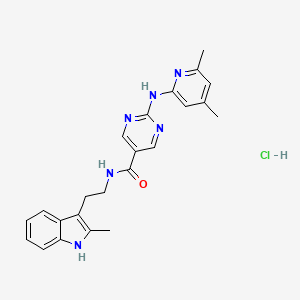

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)